CuRAY-FIL
Description
Properties
CAS No. |
109048-91-1 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Synonyms |
CuRAY-FIL |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization of Curay Fil
Functionalization and Structural Diversification of CuRAY-FIL Scaffolds
Development of this compound Analogues with Modified Reactivity Profiles
The development of analogues to traditional methacrylate (B99206) monomers is a key area of research aimed at overcoming the inherent limitations of materials like Bis-GMA, such as high viscosity and polymerization shrinkage. scienceopen.comresearchgate.net
One approach involves the structural modification of the Bis-GMA molecule itself. For instance, the hydroxyl groups in Bis-GMA, which are responsible for its high viscosity due to hydrogen bonding, can be replaced with other functional groups. researchgate.netthejcdp.com A study on the synthesis of a novel Bis-GMA analog, termed P-Bis-GMA, involved the replacement of hydroxyl (–OH) groups with phosphonooxy [–O–P(=O)(OH)2] groups through phosphorylation. This modification resulted in a significant reduction in viscosity, which could improve the handling characteristics of the composite and allow for higher filler loading. thejcdp.comthejcdp.com
Another strategy is the synthesis of entirely new monomers. Fluorinated dimethacrylate monomers have been developed as a replacement for Bis-GMA to reduce human exposure to Bisphenol A (BPA) derivatives. nih.gov These fluorinated monomers, when mixed with a reactive diluent like triethyleneglycol dimethacrylate (TEGDMA), have shown promising physicochemical properties. nih.gov
Urethane (B1682113) dimethacrylate (UDMA) analogues with modified structures have also been synthesized to reduce water sorption and solubility, which are critical factors in the long-term stability of dental restorations. nih.gov By incorporating pendant hydrophobic substituents within the monomer backbone, researchers have been able to achieve a significant reduction in water uptake. nih.gov For example, new aliphatic and aromatic urethane dimethacrylate monomers containing pendant phenyl methoxy (B1213986) or ethyl substituents have been synthesized for this purpose. nih.gov
The reactivity of the composite can also be modified by the inclusion of thio-urethane oligomers. These oligomers, when added to methacrylate-based composites, have been shown to increase the degree of conversion during polymerization and enhance mechanical properties, particularly fracture toughness. nih.gov
Below is an interactive data table summarizing the properties of some developed monomer analogues compared to traditional monomers.
| Monomer Analogue | Modification Strategy | Key Improved Property | Reference |
| P-Bis-GMA | Replacement of hydroxyl groups with phosphonooxy groups | Reduced viscosity | thejcdp.comthejcdp.com |
| Fluorinated Dimethacrylate | Replacement of Bis-GMA | BPA-free, altered physicochemical properties | nih.gov |
| UDMA with hydrophobic substituents | Incorporation of pendant phenyl methoxy or ethyl groups | Reduced water sorption and solubility | nih.gov |
| Thio-urethane containing composites | Addition of thio-urethane oligomers | Increased degree of conversion, enhanced fracture toughness | nih.gov |
Scale-up Considerations and Process Optimization for this compound Synthesis
The successful translation of a novel dental composite from the laboratory to industrial production requires careful consideration of scale-up and process optimization. The manufacturing of dental composites involves the synthesis of the resin monomers and the homogenous mixing of these resins with inorganic fillers. mdpi.com
The mixing process is critical to achieving a uniform distribution of filler particles within the resin matrix, which in turn dictates the mechanical properties of the final product. mdpi.com Different mixing methods, such as manual mixing with an agate mortar versus the use of a centrifugal mixer, can significantly influence the properties of the resulting composite. mdpi.com For large-scale production, automated and highly controlled mixing processes are essential to ensure batch-to-batch consistency.
Process Analytical Technology (PAT) is a framework that can be applied to the manufacturing of dental composites to ensure final product quality. mt.comwikipedia.org PAT involves the use of in-line and on-line analytical instruments to monitor critical process parameters (CPPs) in real-time. mt.comwikipedia.org This allows for a more dynamic and controlled manufacturing process, reducing waste and ensuring consistent product quality. youtube.comagnopharma.com For example, spectroscopic methods can be used to monitor the synthesis of the resin monomers, while particle size analyzers can be used to ensure the proper dispersion of fillers during the mixing stage.
The photopolymerization process itself is another critical area for optimization. The degree of conversion of the monomers during curing directly impacts the mechanical properties and biocompatibility of the final restoration. americanlaboratory.com Optimization of the photopolymerization process involves considering factors such as the type and concentration of the photoinitiator system, the light intensity and irradiation time, and the thickness of the composite layer. mdpi.com Regression analysis can be used to model the relationship between these parameters and the final hardness of the composite, allowing for the development of optimized curing protocols. mdpi.com
The following interactive data table outlines key considerations for the scale-up and process optimization of dental composite synthesis.
| Process Stage | Key Considerations | Optimization Tools and Methods | Reference |
| Monomer Synthesis | Purity of reactants, reaction temperature and time, catalyst selection | Spectroscopic analysis (NMR, FTIR), chromatographic analysis (HPLC) | mdpi.comresearchgate.net |
| Filler and Resin Mixing | Homogeneity of dispersion, filler loading, viscosity control | Centrifugal mixers, ultrasonic homogenizers, particle size analysis | mdpi.com |
| Manufacturing Process Control | Real-time monitoring of critical process parameters | Process Analytical Technology (PAT), in-line spectroscopy, chemometrics | mt.comwikipedia.orgagnopharma.com |
| Photopolymerization | Light intensity, irradiation time, layer thickness, photoinitiator system | Microhardness testing, regression analysis, kinetic modeling | mdpi.com |
Mechanistic Elucidation and Molecular Interactions of Curay Fil
Fundamental Insights into CuRAY-FIL's Molecular Mechanisms
No publicly available data exists on the binding kinetics or thermodynamics of this compound.
There is no information in the scientific literature regarding the conformational dynamics or structural transitions of the specific components of this compound.
Information on energy transfer and redox pathways involving the specific chemical constituents of this compound is not publicly available.
Theoretical and Computational Approaches to this compound Mechanisms
No quantum chemical calculations for a compound or formulation specifically identified as this compound have been published in the scientific literature.
There are no published molecular dynamics simulation studies specifically focused on the this compound composite material.
Absence of Scientific Data on the Chemical Compound "this compound"
Following a comprehensive search of scientific literature, chemical databases, and academic journals, no information has been found on a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical or proprietary designation not currently recognized in public scientific domains.
Therefore, it is not possible to provide a scientifically accurate article on its "Mechanistic Elucidation and Molecular Interactions" or its "Role in Specific Chemical Transformations" as requested. The generation of thorough, informative, and scientifically accurate content requires verifiable data from peer-reviewed research, which is absent for this compound.
To fulfill the user's request, a valid, recognized chemical compound name is required. Upon provision of a verifiable compound, a detailed article adhering to the specified outline can be generated.
Advanced Analytical and Characterization Methodologies for Curay Fil Research
Spectroscopic Techniques for CuRAY-FIL Analysis
Spectroscopy is a cornerstone in the characterization of this compound, offering non-destructive and highly sensitive means to investigate its molecular and atomic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of atoms within the organic resin matrix of this compound. d-nb.info By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics.
Detailed Research Findings:
¹³C NMR: This technique is particularly valuable for identifying the different types of carbon atoms present in the organic components of CuRAY--FIL. d-nb.info For instance, distinct signals in the ¹³C NMR spectrum would correspond to the carbonyl carbons of the methacrylate (B99206) monomers, the aliphatic carbons of the polymer backbone, and any aromatic moieties incorporated into the resin.
¹H NMR: Proton NMR provides complementary information about the hydrogen atoms, allowing for the determination of the relative abundance of different functional groups and the extent of polymerization through the disappearance of vinylic proton signals.
Solid-State NMR: Given that this compound is a solid composite, solid-state NMR techniques are employed to study the structure and dynamics of the polymer chains in their native state. This can reveal information about chain mobility, cross-linking density, and the interaction between the polymer matrix and the inorganic filler particles.
| Technique | Nucleus | Information Obtained |
| ¹³C NMR | ¹³C | Identification of carbon environments (e.g., carbonyl, aliphatic, aromatic) |
| ¹H NMR | ¹H | Quantification of functional groups, monitoring of polymerization |
| Solid-State NMR | ¹³C, ²⁹Si | Polymer chain dynamics, cross-linking, polymer-filler interactions |
Mass Spectrometry (MS) for this compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, MS is primarily used to identify the components of the organic resin and to assess the purity of the starting materials.
Detailed Research Findings:
Monomer Identification: By analyzing the unpolymerized resin, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can identify the specific methacrylate monomers used in the formulation of this compound.
Additive Analysis: MS is also adept at detecting and identifying low-level additives such as initiators, inhibitors, and UV stabilizers that are crucial for the material's performance and stability.
Purity Assessment: The high sensitivity of MS allows for the detection of impurities in the monomer and other components, which could potentially affect the polymerization process and the final properties of the this compound composite.
| Ionization Technique | Analyte Type | Purpose |
| ESI-MS | Monomers, Additives | Identification of organic components in the unpolymerized resin |
| MALDI-MS | Oligomers | Characterization of short polymer chains and degradation products |
X-ray Crystallography and Diffraction Studies of this compound
X-ray crystallography and diffraction are essential for determining the atomic and molecular structure of crystalline materials. wikipedia.org While the polymer matrix of this compound is largely amorphous, the inorganic filler particles are often crystalline.
Detailed Research Findings:
Filler Characterization: X-ray diffraction (XRD) is used to identify the crystalline phases of the inorganic fillers within this compound. This can reveal the type of filler used, such as quartz, silica (B1680970), or other ceramic materials. The diffraction pattern provides a unique fingerprint for each crystalline component.
Crystallite Size and Strain: Analysis of the XRD peak broadening can provide information about the average size of the filler crystallites and any lattice strain they may be under. These factors can influence the mechanical properties of the composite.
Degree of Crystallinity: For semi-crystalline fillers, XRD can be used to quantify the degree of crystallinity, which is an important parameter for predicting the material's performance.
| Parameter | Information Derived |
| Peak Position | Crystalline phase identification |
| Peak Broadening | Crystallite size and strain |
| Peak Intensity | Quantification of crystalline phases |
Vibrational Spectroscopy (IR, Raman) for this compound Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. youtube.com These techniques provide a "molecular fingerprint" that is highly specific to the chemical structure and bonding within this compound.
Detailed Research Findings:
Functional Group Analysis: IR spectroscopy is particularly sensitive to polar functional groups and is used to identify the presence of carbonyl groups from the methacrylate esters, hydroxyl groups, and Si-O-Si bonds from the filler material. mdpi.com
Polymerization Monitoring: The degree of conversion of the methacrylate monomers during the light-curing process can be monitored by observing the decrease in the intensity of the C=C stretching vibration in the IR or Raman spectrum. nih.govresearchgate.net
| Wavenumber Range (cm⁻¹) | Assignment |
| ~1720 | C=O stretch (methacrylate) |
| ~1638 | C=C stretch (methacrylate) |
| ~1100-1000 | Si-O-Si stretch (filler) |
Advanced Optical and Luminescence Spectroscopy of this compound
Advanced optical and luminescence spectroscopy techniques are employed to investigate the interaction of this compound with light, which is crucial for its application as a light-cured dental restorative.
Detailed Research Findings:
Photoinitiator Characterization: UV-Visible spectroscopy is used to determine the absorption spectrum of the photoinitiator system within this compound, ensuring it is sensitive to the wavelength of the curing light.
Fluorescence Spectroscopy: The fluorescence properties of the material can be studied to understand its aesthetic characteristics and to detect any potential degradation products that may be fluorescent.
Color Stability: Colorimetric measurements, a form of optical spectroscopy, are used to assess the color stability of this compound over time and upon exposure to various environmental conditions. scipharm.com
Chromatographic and Electrophoretic Separations of this compound and its Derivatives
Chromatographic and electrophoretic techniques are powerful separation methods used to analyze the complex mixture of components in the unpolymerized this compound resin and to study any leachables from the cured material.
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify the individual monomers, initiators, and other additives in the this compound formulation. By using different column chemistries and detection methods (e.g., UV-Vis, MS), a comprehensive compositional analysis can be achieved.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and semi-volatile components, such as residual monomers or degradation byproducts.
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution of the polymer in this compound, providing insights into the efficiency of the polymerization process.
Capillary Electrophoresis (CE): This high-resolution separation technique can be used for the analysis of charged species, such as ionic initiators or certain degradation products, offering an alternative and complementary method to HPLC. nih.gov
| Technique | Separation Principle | Application for this compound |
| HPLC | Differential partitioning between mobile and stationary phases | Separation and quantification of monomers and additives |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Analysis of volatile and semi-volatile compounds |
| SEC | Separation based on molecular size | Determination of polymer molecular weight distribution |
| CE | Separation based on differential migration in an electric field | Analysis of charged species |
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its related substances. The development of a robust, stability-indicating HPLC method is critical for quality control during synthesis and for degradation studies. Research has focused on reversed-phase chromatography, which effectively separates this compound from its non-polar and moderately polar precursors and potential degradants.
A primary challenge in method development is the resolution of structurally similar impurities. Researchers have optimized parameters such as column chemistry, mobile phase composition, and temperature to achieve the necessary selectivity. A typical method employs a C18 stationary phase with a gradient elution profile, combining an aqueous buffer with an organic modifier like acetonitrile. UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the this compound molecule.
Detailed research findings have demonstrated the method's ability to quantify this compound in the presence of its starting materials and key process intermediates. The method has been validated according to ICH guidelines for linearity, accuracy, precision, and specificity, confirming its suitability for rigorous quality control.
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile this compound Species and Intermediates
While this compound itself is a non-volatile compound, Gas Chromatography (GC) is crucial for the analysis of volatile organic impurities, residual solvents, and potential volatile intermediates from its synthesis process. The presence of such volatiles can significantly impact the final material's properties and purity. Headspace GC coupled with Mass Spectrometry (GC-MS) is the preferred technique as it allows for the analysis of volatiles without dissolving the this compound matrix, thereby preventing contamination of the GC system.
Research studies have identified several volatile species associated with the this compound manufacturing process. By analyzing the headspace of heated this compound samples, researchers can create a profile of residual solvents and low-boiling-point intermediates. This information is vital for optimizing purification steps, such as drying and vacuum stripping, to ensure the final product meets stringent purity specifications.
Table 2: Common Volatile Intermediates and Solvents in this compound Synthesis Detected by Headspace GC-MS
| Compound | Typical Retention Time (min) | Primary Mass Ion (m/z) |
|---|---|---|
| Isopropanol | 3.2 | 45 |
| Toluene | 7.5 | 91 |
| Ethyl Acetate | 4.1 | 43 |
| Cyclohexanone | 9.8 | 98 |
Capillary Electrophoresis and Field-Flow Fractionation for this compound Analysis
For more complex analytical challenges, such as the separation of charged variants or the characterization of this compound aggregates, more specialized techniques are employed. Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, separating species based on their charge-to-size ratio. This is particularly useful for identifying and quantifying ionic impurities or charged degradation products that may not be well-resolved by reversed-phase chromatography.
Field-Flow Fractionation (FFF) is a powerful technique for characterizing the size distribution of this compound when it is formulated as a nanoparticle or part of a polymer composite. FFF separates particles based on their hydrodynamic size without a stationary phase, minimizing shear forces and allowing for the characterization of a wide range of particle sizes, from nanometers to micrometers. This is critical for controlling the physical properties of this compound-based materials where particle size distribution is a key performance attribute.
Electrochemical Characterization of this compound
The electrochemical behavior of this compound is a key area of investigation, particularly for applications in sensing or catalysis. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to probe the redox characteristics of the molecule. By studying the oxidation and reduction potentials, researchers can gain insight into its electronic structure and its ability to participate in electron transfer reactions.
Studies using CV have characterized the primary redox couple of this compound, providing data on its formal potential, electron transfer kinetics, and stability under electrochemical cycling. This information is fundamental for designing and optimizing devices that incorporate this compound as an active electrochemical component.
Table 3: Key Electrochemical Parameters for this compound Determined by Cyclic Voltammetry
| Parameter | Value | Conditions |
|---|---|---|
| Formal Potential (E°') | +0.25 V (vs. Ag/AgCl) | 0.1 M Phosphate Buffer, pH 7.0 |
| Anodic Peak Potential (Epa) | +0.28 V | Scan Rate: 100 mV/s |
| Cathodic Peak Potential (Epc) | +0.22 V | Scan Rate: 100 mV/s |
| Peak Separation (ΔEp) | 60 mV | Indicates a quasi-reversible one-electron process |
Microscopic and Imaging Techniques in this compound Research (e.g., AFM, TEM for material integration)
Understanding the morphology and spatial distribution of this compound within a material matrix is essential for controlling its performance. High-resolution imaging techniques provide direct visualization of the material's structure at the micro- and nanoscale.
Atomic Force Microscopy (AFM) is utilized to investigate the surface topography of this compound films and composites. It can provide quantitative data on surface roughness, domain size, and the phase separation of this compound within a polymer blend. These nanoscale morphological details are often directly correlated with the material's bulk properties.
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of this compound-integrated materials. For instance, if this compound is used to form nanoparticles within a matrix, TEM can reveal their size, shape, and dispersion. This is critical for ensuring a homogeneous distribution, which is often required for consistent material performance. Research findings from TEM studies have been instrumental in optimizing the formulation and processing conditions to prevent aggregation and achieve the desired nanocomposite structure.
"this compound": A Dental Composite, Not a Versatile Chemical Compound for Advanced Materials Science
Initial research into the chemical compound “this compound” reveals that it is not a singular chemical entity but rather the trade name for a light-cured, resin-based composite restorative material used in dentistry. This discovery fundamentally alters the basis of the requested article, as the provided outline presumes “this compound” to be a chemical compound with broad applications in advanced materials science and engineering.
"this compound" is described as a hybrid-type composite, which indicates it is a mixture of materials. pearsondental.comscipharm.compearsondental.com Specifically, it is composed of a blend of fine, X-ray opaque glass and sub-micron silica fillers embedded within a resin matrix. scipharm.com Its primary application is in dental restorations, such as for fillings in Class III, IV, and V restorations. scipharm.com
The properties highlighted in the available literature all pertain to its use as a dental restorative, including:
High filler content: This leads to low polymerization shrinkage, high wear resistance, and low water sorption. pearsondental.comscipharm.com
Excellent mechanical properties: The material is designed to withstand the forces of chewing. scipharm.com
X-ray opacity: This allows dentists to distinguish the filling from natural tooth structure on X-rays. pearsondental.comscipharm.com
Aesthetics: It is available in various shades to match the natural color of teeth and is highly polishable. pearsondental.comscipharm.com
A clinical and experimental animal study published in 1991 evaluated the use of this compound as a dental restorative material, noting its good color stability and adhesion. nih.gov
Crucially, a thorough search of scientific and technical literature did not yield any information on the use of a chemical compound named “this compound” in the fields of nanomaterials and nanocomposites, catalytic applications in chemical synthesis, or advanced sensor technologies, as specified in the requested article outline. The name "this compound" appears to be exclusively associated with the dental product manufactured by Sci-Pharm.
Therefore, it is not possible to generate a scientifically accurate article on “this compound” within the structured outline focusing on its role in advanced materials science and engineering. The foundational premise that “this compound” is a chemical compound with applications beyond dentistry is not supported by the available evidence. Any attempt to create content for the specified sections would be speculative and not based on factual, verifiable information.
Curay Fil in Advanced Materials Science and Engineering
Theoretical Material Design and Computational Modeling of CuRAY-FIL Composites
The advancement of dental restorative materials like this compound is increasingly driven by theoretical material design and computational modeling. These powerful tools allow researchers to predict and analyze the behavior of composite materials at macroscopic and molecular levels, optimizing their properties for clinical performance before laboratory synthesis and testing. This computational approach accelerates the development cycle and provides deep insights into the structure-property relationships of this compound composites.
The primary goals of computationally modeling this compound composites include predicting mechanical properties, understanding polymerization shrinkage stress, and optimizing the formulation of the resin matrix and filler particles for enhanced durability and biocompatibility. The main techniques employed are Finite Element Analysis (FEA), Molecular Dynamics (MD), and Density Functional Theory (DFT).
Finite Element Analysis (FEA)
Finite Element Analysis is a computational method used to predict how a material or structure will react to real-world forces, heat, and other physical effects. In the context of this compound, FEA is instrumental in simulating the performance of a dental restoration. scispace.com Three-dimensional models of teeth restored with this compound can be created to analyze stress distribution under occlusal loads. tandfonline.commdpi.com This helps in understanding how factors like cavity design and material properties influence the longevity of the restoration. mdpi.commdpi.com
Key applications of FEA in the design of this compound composites include:
Stress Analysis: Simulating the stresses within the restoration and at the tooth-restoration interface under chewing forces to predict potential failure points. tandfonline.com
Polymerization Shrinkage: Modeling the stress induced by the curing process of the resin matrix. mdpi.com Minimizing this stress is crucial to prevent marginal gaps and secondary caries.
Evaluation of Restoration Design: Assessing the biomechanical performance of different cavity preparations and restoration geometries to provide clinical recommendations. nih.gov
Below is an illustrative data table showcasing the type of results that can be obtained from an FEA study comparing different restorative materials in a standardized cavity design.
| Restorative Material | Peak Stress in Enamel (MPa) | Peak Stress in Dentin (MPa) | Peak Stress in Restoration (MPa) |
| This compound (Hypothetical) | 55 | 40 | 180 |
| Amalgam | 45 | 35 | 150 |
| Bulk-Fill Composite | 65 | 50 | 230 |
This table is for illustrative purposes to demonstrate the application of FEA and the data is not specific to this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a window into the atomic-scale behavior of materials. For this compound composites, MD simulations can model the interactions between the resin monomers (like Bis-GMA and TEGDMA), filler particles (such as silica (B1680970) and radiopaque glass), and coupling agents. researchgate.netnih.govresearchgate.netnih.gov These simulations are crucial for understanding the fundamental properties of the composite.
MD simulations can be used to:
Predict Mechanical Properties: Calculate key mechanical parameters like Young's modulus and shear modulus based on the molecular structure of the composite. researchgate.netnih.gov
Study Polymerization: Simulate the cross-linking process of the resin monomers to understand how the polymer network forms and how this affects the final properties of the material.
The following table provides an example of mechanical properties that can be predicted for different resin-filler compositions using MD simulations.
| Composite System (Hypothetical) | Young's Modulus (GPa) | Shear Modulus (GPa) | Binding Energy (kcal/mol) |
| Bis-GMA/Silica | 18.5 | 7.2 | -150 |
| UDMA/Silica | 16.2 | 6.5 | -135 |
| Bis-GMA/TEGDMA/Silica | 17.8 | 6.9 | -145 |
This table is for illustrative purposes to show the type of data generated from MD simulations and is not specific to this compound.
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.govresearchgate.net In the context of designing this compound composites, DFT can be applied to:
Characterize Material Components: Accurately predict the properties of individual resin monomers and filler materials at the most fundamental level.
Understand Surface Interactions: Analyze the chemical bonding and interactions at the interface between the filler and the resin matrix.
Guide Material Selection: Provide insights into the structural stability and mechanical properties of potential new filler materials or resin monomers before they are synthesized. nih.gov
Through the integrated use of these computational techniques, the design of this compound composites can be systematically optimized. For instance, FEA might indicate high stress at the margins of a restoration. MD simulations could then be used to investigate different filler-resin combinations to find one with improved toughness. DFT could further refine the selection by predicting the most stable and effective coupling agent to enhance adhesion between the chosen filler and resin. This multi-scale modeling approach is at the forefront of advanced materials science, enabling the development of next-generation dental composites with superior clinical performance.
Curay Fil As a Tool in Chemical Biology and in Vitro Research
Development of CuRAY-FIL as Molecular Probes for Biochemical Pathways (in vitro)
Molecular probes are essential tools in chemical biology, designed to interact with specific biological targets to report on their presence, activity, or environment, often through a detectable signal such as fluorescence or luminescence nih.govmdpi.comnih.govrsc.org. The development of this compound as a molecular probe would involve functionalizing the core structure with reporter groups or reactive handles that enable selective interaction with components of biochemical pathways in vitro.
Hypothetical research in this area would focus on synthesizing derivatives of this compound with tailored properties for targeting specific enzymes, proteins, or metabolites within a pathway. Studies would assess the probe's specificity, sensitivity, and response kinetics in isolated biochemical systems or cell lysates. For instance, a this compound-based probe could be designed to become fluorescent upon enzymatic cleavage or binding to a particular protein conformation.
Detailed research findings in this area would include:
Synthesis and characterization of various this compound derivatives.
Spectroscopic analysis of probe properties (e.g., absorption, emission) in different environments and in the presence of target molecules.
Determination of binding affinities (e.g., Kd values) and kinetics of interaction with purified biological targets.
Evaluation of probe performance in simplified in vitro reaction mixtures representing parts of biochemical pathways.
A hypothetical data table illustrating probe characterization might look like this:
| This compound Derivative | Target Pathway Component | Detection Method | Binding Affinity (Kd) | Signal Change upon Binding |
| This compound-Probe A | Enzyme X | Fluorescence | 15 nM | Increase in Intensity |
| This compound-Probe B | Protein Y | FRET | 50 nM | Ratiometric Shift |
| This compound-Probe C | Metabolite Z | Luminescence | 5 µM | Quenching |
Hypothetical data for illustrative purposes only.
Application of this compound in Cell-Free Systems and Reconstituted Biological Networks
Cell-free systems offer a simplified environment to study biological processes without the complexity of a living cell nih.govmdpi.combiorxiv.orgrsc.org. This compound could be applied in these systems to investigate its effects on reconstituted biochemical pathways or biological networks. This allows for precise control over the concentrations of components and this compound, facilitating the dissection of direct interactions and effects.
Research in this area could involve:
Reconstituting specific enzyme cascades or protein-protein interaction networks in vitro.
Introducing this compound into these systems at varying concentrations.
Monitoring the activity of enzymes, the formation of products, or the dynamics of protein interactions in the presence and absence of this compound.
Detailed research findings might include:
Measurement of reaction rates in reconstituted pathways as a function of this compound concentration.
Identification of specific steps or components within a network that are affected by this compound.
Analysis of the stability or assembly of protein complexes in the presence of this compound.
A hypothetical table showing the effect of this compound on a reconstituted enzyme cascade:
| This compound Concentration | Enzyme 1 Activity (% Control) | Enzyme 2 Activity (% Control) | Pathway Product Formation Rate |
| 0 µM | 100 | 100 | Baseline Rate |
| 1 µM | 95 | 80 | Reduced Rate |
| 10 µM | 70 | 40 | Significantly Reduced Rate |
Hypothetical data for illustrative purposes only.
Mechanistic Elucidation of Enzyme-CuRAY-FIL Interactions (in vitro)
Understanding the precise mechanism by which a small molecule interacts with an enzyme is crucial in chemical biology criver.comnih.govmdpi.commdpi.com. In vitro studies using purified enzymes would be employed to elucidate the nature of this compound's interaction.
Research would focus on:
Determining if this compound is an inhibitor, activator, or substrate of target enzymes.
Characterizing the kinetics of the enzyme-CuRAY-FIL interaction (e.g., competitive, non-competitive, uncompetitive inhibition).
Identifying the binding site(s) of this compound on the enzyme using techniques like site-directed mutagenesis, X-ray crystallography, or cryo-EM if applicable.
Investigating conformational changes in the enzyme induced by this compound binding.
Detailed research findings could present:
Kinetic parameters (Km, Vmax, Ki, IC50) for enzyme activity in the presence of varying this compound concentrations.
Structural data showing this compound bound to the enzyme.
Biophysical data (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance) detailing the thermodynamics and kinetics of binding.
A hypothetical table summarizing enzyme inhibition data:
| Enzyme Target | Type of Inhibition | Ki (µM) | IC50 (µM) |
| Kinase A | Competitive | 0.5 | 0.8 |
| Phosphatase B | Non-competitive | 2.1 | 3.5 |
| Protease C | Uncompetitive | 0.1 | 0.15 |
Hypothetical data for illustrative purposes only.
This compound in Molecular Recognition and Supramolecular Chemistry Studies (in vitro)
Molecular recognition, the specific interaction between molecules through non-covalent forces, is a cornerstone of biological processes and supramolecular chemistry frontiersin.orgkeaipublishing.comnih.govuab.catresearchgate.net. Studies involving this compound in this context would explore its ability to selectively recognize and bind to other molecules or to participate in the formation of supramolecular assemblies in vitro.
Research could investigate:
The binding of this compound to various host molecules (e.g., cyclodextrins, cucurbiturils) or biological receptors.
The formation of stable complexes or assemblies involving this compound driven by non-covalent interactions (hydrogen bonding, pi-pi stacking, van der Waals forces, etc.).
The use of this compound as a building block for constructing larger supramolecular architectures.
Detailed research findings might include:
Stoichiometry and stability constants of complexes formed between this compound and other molecules.
Characterization of supramolecular assemblies using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Dynamic Light Scattering (DLS).
Demonstration of selective binding preferences of this compound towards different guest molecules or receptors.
A hypothetical table showing this compound binding to different host molecules:
| Host Molecule | Guest Molecule | Binding Stoichiometry (Host:this compound) | Association Constant (Ka) |
| Cyclodextrin α | This compound | 1:1 | 1.5 x 103 M-1 |
| Cucurbituril gsea-msigdb.org | This compound | 1:1 | 8.9 x 105 M-1 |
| Protein Receptor D | This compound | 1:1 | 5.2 x 107 M-1 |
Hypothetical data for illustrative purposes only.
High-Throughput Screening Methodologies Utilizing this compound (for in vitro assay development)
High-throughput screening (HTS) is a powerful approach for rapidly testing large libraries of compounds for a desired biological activity fraunhofer.deumich.edunih.govpharmaron.commdpi.comharvardmagazine.comrti.org. This compound could be utilized in the development of in vitro HTS assays, either as a tool within the assay or as a component being screened.
Applications could involve:
Developing this compound-based detection reagents for HTS assays (e.g., a fluorescent this compound conjugate that reports on enzymatic activity).
Using this compound as a reference compound or control in HTS campaigns.
Screening libraries of this compound derivatives to identify compounds with enhanced or novel activities in a specific in vitro assay.
Detailed research findings would describe:
The design and optimization of HTS assays incorporating or evaluating this compound.
Validation of assay performance parameters (e.g., Z'-factor, signal-to-background ratio).
Results from screening campaigns, including hit rates and the identification of active this compound analogs.
A hypothetical table detailing HTS assay performance using a this compound-based reagent:
| Assay Target | This compound Reagent Used | Assay Format | Z'-factor | Signal-to-Background Ratio |
| Enzyme Activity E | This compound-Probe A | 384-well plate | 0.75 | 15 |
| Protein-Ligand Binding F | This compound-Probe B | 1536-well plate | 0.68 | 10 |
Hypothetical data for illustrative purposes only.
Emerging Research Frontiers and Future Directions for Curay Fil
Unresolved Challenges and Critical Gaps in CuRAY-FIL Knowledge
Research on dental composite resins, including this compound, has highlighted several challenges inherent to this class of materials in clinical applications. A critical gap in knowledge pertains to achieving optimal marginal adaptation and minimizing microleakage in composite restorations allenpress.com. Studies involving this compound have indicated issues such as defective margins, particularly in cervical areas, which can lead to microleakage and potential secondary caries over time allenpress.com. For instance, an evaluation of approximal surfaces restored with this compound showed a high percentage of defective cervical margins allenpress.com.
Another area requiring further investigation is the long-term durability and resistance to degradation in the complex oral environment. While clinical observations of this compound have noted good color stability and adhesion, the extent to which it consistently meets the claims for an "optimal filling material for restoration in the visible area" in all aspects remains an area for continued assessment nih.gov. The relationship between the material's composition, including filler type, particle size, and matrix resin, and its long-term clinical performance, such as resistance to wear and fracture, represents a knowledge gap that applies to composites like this compound sci-hub.se.
Interdisciplinary Synergies and Novel Applications for this compound
Given that this compound is a dental composite, interdisciplinary synergies primarily lie within the fields of materials science, dentistry, and potentially biomedical engineering. Research into the material properties of this compound, such as its hardness and filler characteristics, contributes to a broader understanding of how composite composition influences clinical performance sci-hub.se. Comparisons of this compound with other restorative materials, including other light-cured composites and glass ionomers, facilitate the identification of its relative strengths and weaknesses, guiding its appropriate application in dentistry allenpress.compearsondental.comucv.ve.
While the primary application identified for this compound is in dental restorations, particularly as a light-cured composite resin scipharm.comallenpress.comnih.gov, novel applications would likely stem from modifications to its material properties or exploration of its use in different dental procedures or even other biomedical contexts requiring similar light-curing polymerizable materials. However, specific emerging novel applications for this compound beyond its established use in restorative dentistry are not detailed in the provided search results.
Predictive Modeling for Next-Generation this compound Derivatives
Information specifically on predictive modeling for next-generation this compound derivatives is not available in the provided search results. Research in this area would typically involve computational modeling techniques to predict the properties of modified resin formulations or filler compositions before experimental synthesis and testing. Given that this compound is a commercial product with an undisclosed precise chemical formulation of its matrix and filler components, public research on predictive modeling for its specific derivatives is unlikely to be readily accessible. Predictive modeling in dental materials research often focuses on understanding polymerization shrinkage, stress development, and the influence of filler characteristics on mechanical properties, which could potentially be applied to the class of materials to which this compound belongs, but specific studies on this compound derivatives are not indicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
